
1-(3-Chlorophenyl)-3-methylbutan-1-amine hydrochloride
Vue d'ensemble
Description
1-(3-Chlorophenyl)-3-methylbutan-1-amine hydrochloride (also known as 3-Chlorophenyl-3-methylbutan-1-amine hydrochloride or CMPB) is a synthetic compound used in scientific research. It is a white crystalline powder that is soluble in water and typically used in laboratory experiments. CMPB is a chiral molecule with two enantiomers, (R)-CMPB and (S)-CMPB, which have been studied for their potential applications in medicinal chemistry.
Applications De Recherche Scientifique
Synthesis and Derivatization
- Synthesis of β-Aminoketones : 4-(1-Adamantyl)-1-aminobutan-3-one hydrochlorides, similar in structure to 1-(3-Chlorophenyl)-3-methylbutan-1-amine hydrochloride, have been synthesized using the Mannich reaction, which is significant in the field of organic chemistry (Makarova et al., 2002).
- Derivatization of Cathinones : Cathinone derivatives, including those with structures analogous to this compound, have been identified and modified for various applications, demonstrating the adaptability of such compounds in chemical research (Nycz et al., 2016).
Chemical Interactions and Properties
- Study of Monoamine Oxidase-B Inactivators : Research on compounds like 3-[4-[(3-Chlorophenyl)methoxy]phenyl]-5-[(methylamino)methyl]-2-oxazolidinone, which is structurally similar to this compound, highlights the importance of these compounds in studying enzyme interactions, particularly with monoamine oxidase B (Ding & Silverman, 1993).
- Electron Capture Determination : The method for determining compounds like propoxyphene, which shares functional group similarities with this compound, illustrates the utility of these compounds in analytical chemistry (Maynard et al., 1973).
Synthesis of Novel Compounds
- Creation of Novel Quinolines : Synthesis of novel compounds such as 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one, using methods similar to those for synthesizing this compound, is a testament to the versatility of these compounds in creating new chemical entities (Fatma et al., 2017).
Pharmacological Research
- Pharmacological Activity of Enantiomers : The study of enantiomers of compounds like 3-(p-chlorophenyl)-4-aminobutanoic acid, which is structurally related to this compound, is crucial in understanding the pharmacological differences in chiral molecules (Witczuk et al., 1980).
Mécanisme D'action
Target of Action
The primary target of 1-(3-Chlorophenyl)-3-methylbutan-1-amine hydrochloride is the serotonin receptors, specifically the 5-HT(1A) and 5-HT(2A) receptors . These receptors play a crucial role in regulating mood, anxiety, and sleep among other functions.
Mode of Action
This compound interacts with its targets by acting as a ligand for the serotonin receptors . This interaction can result in changes in the receptor’s activity, potentially influencing the transmission of signals within the nervous system.
Analyse Biochimique
Biochemical Properties
1-(3-Chlorophenyl)-3-methylbutan-1-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with serotonin receptors, particularly the 5-HT2C receptor, where it acts as an agonist . This interaction influences the serotonin signaling pathway, which is crucial for mood regulation, appetite, and other physiological functions.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with serotonin receptors can lead to changes in intracellular calcium levels, which in turn affects various cellular processes . Additionally, it has been observed to induce hypophagia in food-deprived and freely feeding rats, indicating its impact on cellular metabolism and energy balance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a partial agonist at the 5-HT2C receptor, which leads to the activation of downstream signaling pathways . This activation can result in changes in gene expression, enzyme inhibition or activation, and alterations in cellular function. The compound’s ability to modulate serotonin signaling is a key aspect of its molecular mechanism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, affecting its efficacy . Long-term exposure to the compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to induce hypophagia and modulate serotonin signaling without causing significant adverse effects . At higher doses, it can lead to toxic effects, including increased anxiety, tachycardia, and hypertension . These findings highlight the importance of dosage in determining the compound’s safety and efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations . The compound interacts with cytochrome P450 enzymes, which play a crucial role in its metabolism. These interactions can affect metabolic flux and the levels of various metabolites, influencing the compound’s overall activity and effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain tissues, including the brain, where it exerts its effects on serotonin signaling . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for transporters .
Subcellular Localization
This compound is localized in specific subcellular compartments, which affects its activity and function. It has been found to localize in the cytoplasm and interact with intracellular receptors . Post-translational modifications and targeting signals play a role in directing the compound to specific organelles, influencing its overall efficacy and effects .
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-methylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN.ClH/c1-8(2)6-11(13)9-4-3-5-10(12)7-9;/h3-5,7-8,11H,6,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWXNLBFHSYXAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC(=CC=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


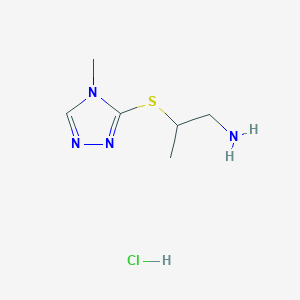



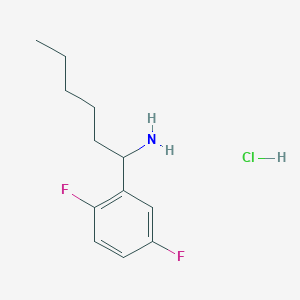
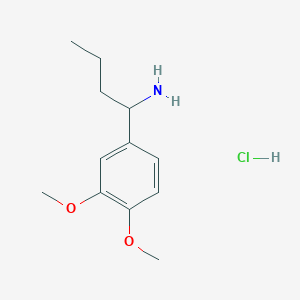
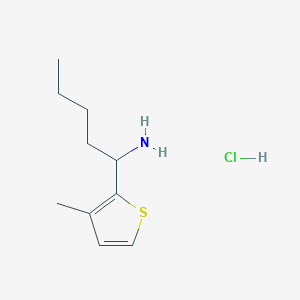
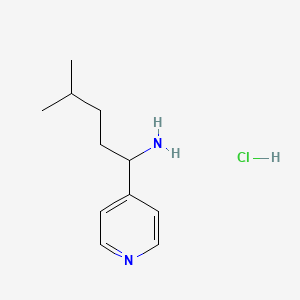
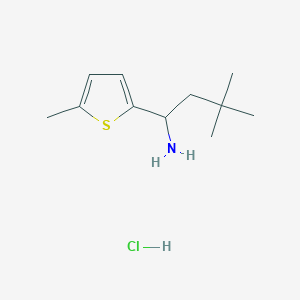
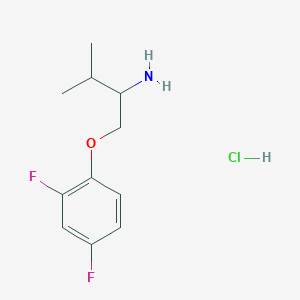
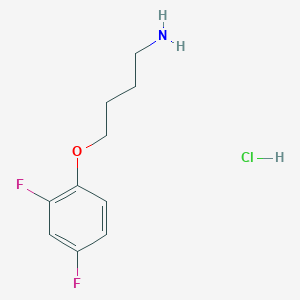


![3-(Thiophen-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1432880.png)
